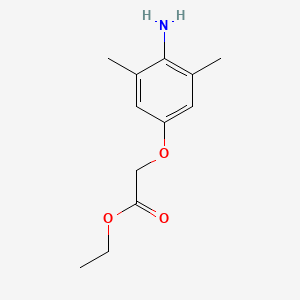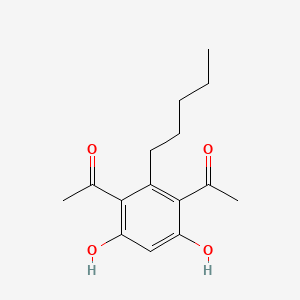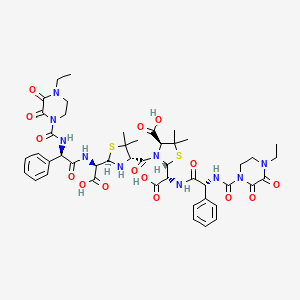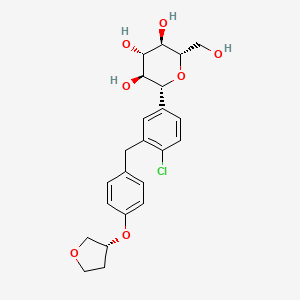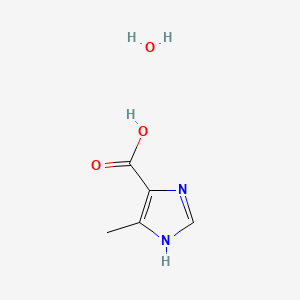
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its crystalline solid form and solubility in water and organic solvents. It is commonly used as an intermediate in chemical synthesis and as a catalyst in various reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as copper chloride and TMEDA in DMSO at elevated temperatures (e.g., 120°C) has been reported to give good yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazoles.
Applications De Recherche Scientifique
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in enzymatic reactions, particularly those involving xanthine oxidase.
Industry: Utilized as a catalyst in various chemical processes, including polymerization and organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate involves its interaction with molecular targets such as enzymes. For instance, it inhibits xanthine oxidase by binding to the active site of the enzyme, thereby preventing the conversion of xanthine to uric acid . This inhibition is crucial in reducing uric acid levels in the body, which is beneficial in treating gout.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-Imidazole-5-Carboxylic Acid: Similar structure but lacks the methyl group at position 4.
4-Imidazolecarboxylic Acid: Similar structure but lacks the methyl group at position 1.
1-Hydroxy-4-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylic Acid: Contains additional hydroxy and phenyl groups.
Uniqueness
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its inhibitory effects on enzymes make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H8N2O3 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
5-methyl-1H-imidazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H6N2O2.H2O/c1-3-4(5(8)9)7-2-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H2 |
Clé InChI |
PJPLGLBBGYAMRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


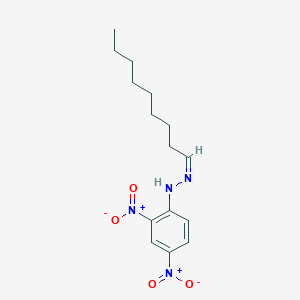
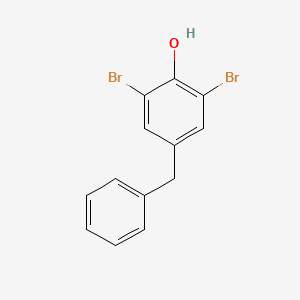
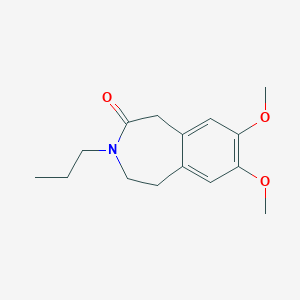
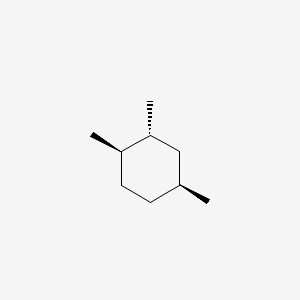
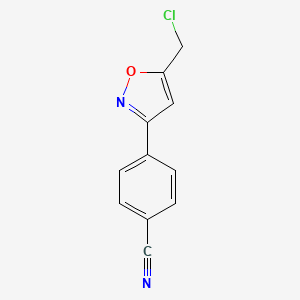
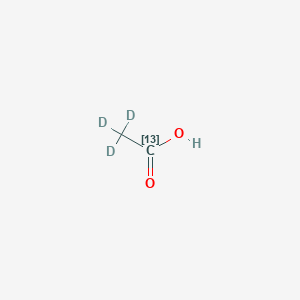
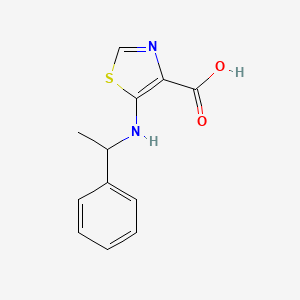
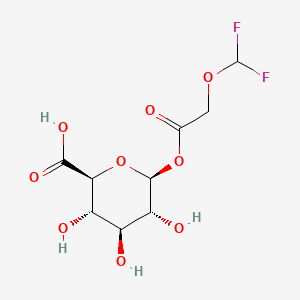

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
